molecular formula C11H13N3O2S2 B7602522 N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

Cat. No.: B7602522
M. Wt: 283.4 g/mol
InChI Key: VBBXLSMOGDSAGR-UHFFFAOYSA-N
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Description

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have garnered significant attention in medicinal and agricultural fields due to their diverse applications, including antibacterial, antifungal, anticancer, and herbicidal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of herbicides and pesticides

Mechanism of Action

The mechanism of action of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group and benzenesulfonamide moiety contribute to its unique properties compared to other 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-2-6-10-12-13-11(17-10)14-18(15,16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBXLSMOGDSAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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